
Diethyl (2,3-difluorobenzyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,3-difluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P. It is a derivative of phosphonic acid and contains a benzyl group substituted with two fluorine atoms at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,3-difluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 2,3-difluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,3-difluorobenzyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl phosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Applications De Recherche Scientifique
Diethyl (2,3-difluorobenzyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (2,3-difluorobenzyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or covalent modification of the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2,4-difluorobenzyl)phosphonate
- Diethyl (3,4-difluorobenzyl)phosphonate
- Diethyl (2,5-difluorobenzyl)phosphonate
Uniqueness
Diethyl (2,3-difluorobenzyl)phosphonate is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other difluorobenzyl phosphonates .
Propriétés
Formule moléculaire |
C11H15F2O3P |
|---|---|
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
SKLZOWDISXPVJS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C(=CC=C1)F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


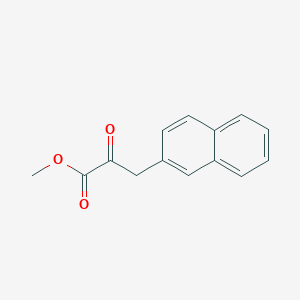

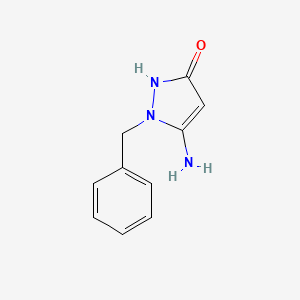

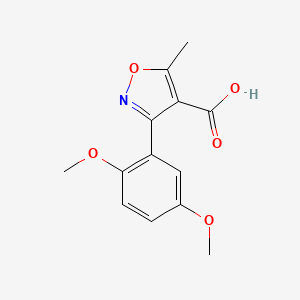

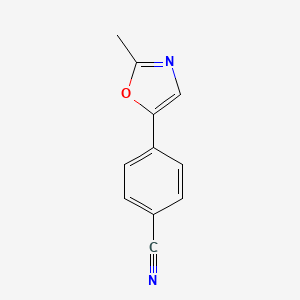
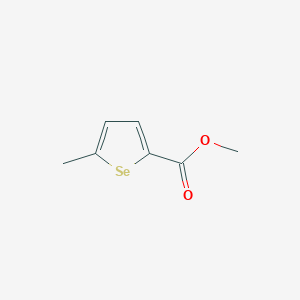
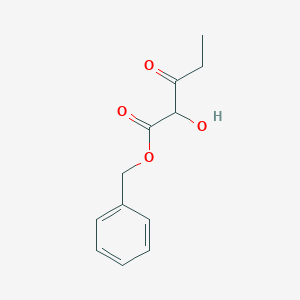


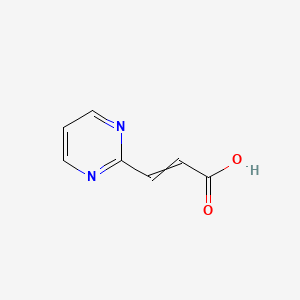
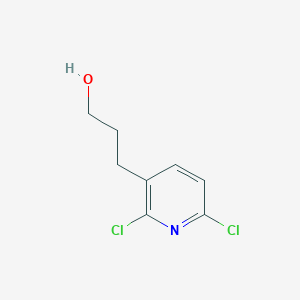
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
